REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][CH:4]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[C:5]([O:7][CH2:8][CH3:9])=[O:6].[Cl:15][C:16]1[CH:21]=[C:20](Cl)[CH:19]=[CH:18][C:17]=1[N+:23]([O-:25])=[O:24]>CN(C)P(N(C)C)(N(C)C)=O.O>[CH3:3][C:4]([C:20]1[CH:19]=[CH:18][C:17]([N+:23]([O-:25])=[O:24])=[C:16]([Cl:15])[CH:21]=1)([C:5]([O:7][CH2:8][CH3:9])=[O:6])[C:10]([O:12][CH2:13][CH3:14])=[O:11] |f:0.1|
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Name
|
|
Quantity
|
17.1 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
while stirring under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The starting material can also be prepared
|
Type
|
TEMPERATURE
|
Details
|
the mixture slowly heated to 100°
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with benzene
|
Type
|
WASH
|
Details
|
The extract is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
the residue distilled
|
Type
|
CUSTOM
|
Details
|
the fraction boiling at 147°-148°/0.25 mm Hg collected
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OCC)(C(=O)OCC)C1=CC(=C(C=C1)[N+](=O)[O-])Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |